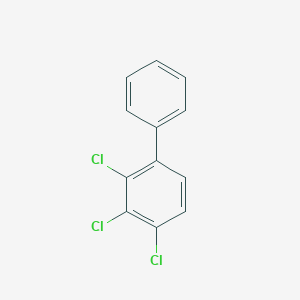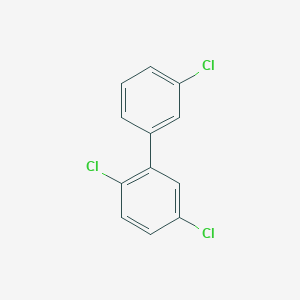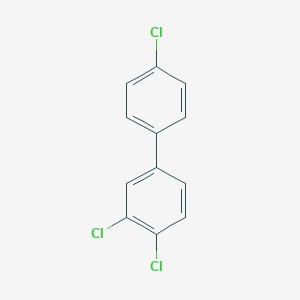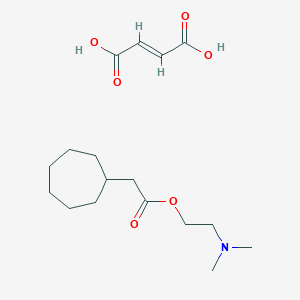
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly known as DMCA and is used as a research tool to study the effects of various biochemical and physiological processes in the body.
作用機序
DMCA acts as a modulator of ion channels, particularly the voltage-gated calcium channels. It has been shown to increase calcium influx into cells, leading to an increase in neurotransmitter release. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep.
生化学的および生理学的効果
DMCA has been shown to have a number of biochemical and physiological effects. It has been shown to increase neurotransmitter release in the brain, leading to an increase in synaptic transmission. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep. DMCA has been shown to have an analgesic effect, reducing pain perception in animal models.
実験室実験の利点と制限
One of the main advantages of DMCA is its ability to modulate ion channels, particularly the voltage-gated calcium channels. This makes it a valuable tool for studying the effects of various drugs on these channels. However, DMCA has a number of limitations as well. It is highly toxic and must be handled with care. It is also difficult to administer in vivo, as it is rapidly metabolized in the body.
将来の方向性
There are a number of future directions for the study of DMCA. One area of research is the development of more potent and selective compounds that can modulate ion channels. Another area of research is the study of the effects of DMCA on various neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the development of new methods for administering DMCA in vivo could lead to new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, DMCA is a valuable tool for studying the effects of various biochemical and physiological processes in the body. Its ability to modulate ion channels makes it particularly useful in the study of neurotransmitter release and the regulation of pain pathways. While it has a number of advantages, DMCA also has limitations that must be taken into account. As research into DMCA continues, it is likely that new insights into its mechanism of action and potential therapeutic applications will be discovered.
合成法
DMCA is synthesized through a multi-step process that involves the reaction of cycloheptaneacetate with N,N-dimethylaminoethyl chloride in the presence of a base. The resulting product is then reacted with maleic anhydride to form the desired compound, DMCA (E)-2-butenedioate (1:1).
科学的研究の応用
DMCA is commonly used as a research tool to study the effects of various biochemical and physiological processes in the body. It is particularly useful in the study of neurotransmitter release and the regulation of ion channels. DMCA has also been used in the study of pain pathways and the effects of various drugs on these pathways.
特性
CAS番号 |
129320-13-4 |
|---|---|
製品名 |
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) |
分子式 |
C13H25NO2.C4H4O4 |
分子量 |
343.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate |
InChI |
InChI=1S/C13H25NO2.C4H4O4/c1-14(2)9-10-16-13(15)11-12-7-5-3-4-6-8-12;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
ADRXUDOECUCYFV-WLHGVMLRSA-N |
異性体SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
同義語 |
Cycloheptaneacetic acid, 2-(dimethylamino)ethyl ester, (E)-2-butenedio ate (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




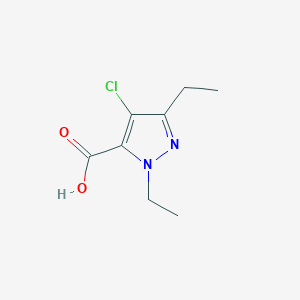

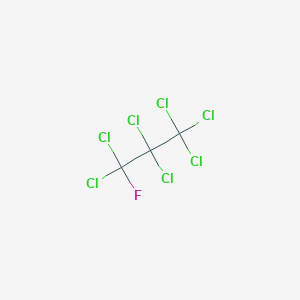

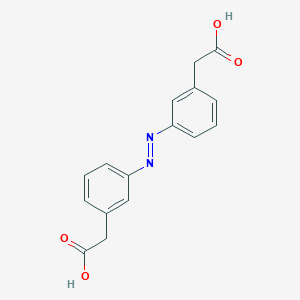
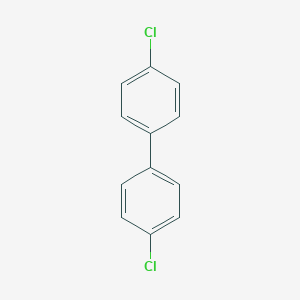
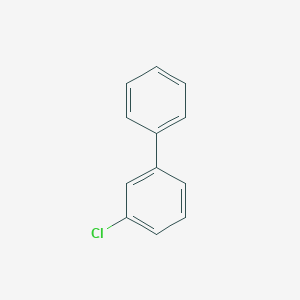
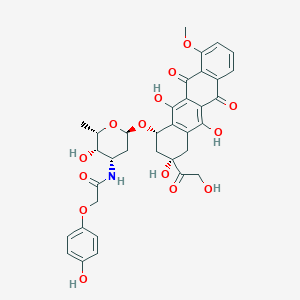
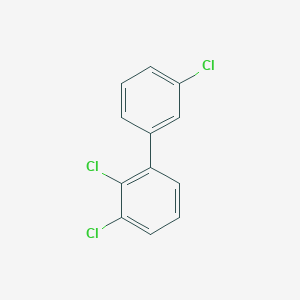
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
